Euphorbiasteroid

Catalog No.
S527643
CAS No.
M.F
C32H40O8
M. Wt
552.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Euphorbiasteroid

Crude Euphorbia extracts exhibit extreme batch-to-batch variability and off-target cytotoxicity, undermining assay reproducibility. Euphorbiasteroid (CAS 28649-59-4) resolves these issues as a highly purified lathyrane diterpene.

  • Primary reference standard for HPLC/LC-MS standardization of diterpenoid content, ensuring regulatory compliance.
  • Non-cytotoxic P-gp inhibitor for chemosensitization studies without calcium channel off-target effects.
  • Stable scaffold for AMPK activator SAR, enabling precise structure-activity mapping.

Product Name

Euphorbiasteroid

IUPAC Name

[(1'R,2R,3'E,5'R,7'S,11'S,12'R,13'S,14'S)-1',11'-diacetyloxy-3',6',6',14'-tetramethyl-2'-oxospiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-13'-yl] 2-phenylacetate

Molecular Formula

C32H40O8

Molecular Weight

552.7 g/mol

InChI

InChI=1S/C32H40O8/c1-18-14-24-23(30(24,5)6)12-13-31(17-37-31)29(38-20(3)33)26-27(39-25(35)15-22-10-8-7-9-11-22)19(2)16-32(26,28(18)36)40-21(4)34/h7-11,14,19,23-24,26-27,29H,12-13,15-17H2,1-6H3/b18-14+/t19-,23-,24+,26+,27-,29-,31+,32+/m0/s1

InChI Key

SDGDWRYYHQOQOJ-XXMLZKCSSA-N

SMILES

CC1CC2(C(C1OC(=O)CC3=CC=CC=C3)C(C4(CCC5C(C5(C)C)C=C(C2=O)C)CO4)OC(=O)C)OC(=O)C

solubility

Soluble in DMSO

Synonyms

Euphorbiasteroid

Canonical SMILES

CC1CC2(C(C1OC(=O)CC3=CC=CC=C3)C(C4(CCC5C(C5(C)C)C=C(C2=O)C)CO4)OC(=O)C)OC(=O)C

Isomeric SMILES

C[C@H]1C[C@]2([C@H]([C@H]1OC(=O)CC3=CC=CC=C3)[C@@H]([C@@]4(CC[C@H]5[C@H](C5(C)C)/C=C(/C2=O)\C)CO4)OC(=O)C)OC(=O)C

The exact mass of the compound Euphorbiasteroid is 552.2723 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phenylacetates - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

10 mg

Euphorbiasteroid (CAS 28649-59-4), also known as Euphorbia factor L1, is a highly purified lathyrane-type tricyclic diterpene. In industrial and analytical procurement, it serves as an indispensable primary reference standard for the quality control of botanical extracts and as a structurally unique scaffold for medicinal chemistry workflows . Unlike crude mixtures, this isolated compound provides a precise quantitative index for standardizing complex diterpenoid matrices and acts as a specific, non-cytotoxic modulator of P-glycoprotein (P-gp) mediated multi-drug resistance in specialized in vitro models .

Research Fit

Lathyrane diterpenoid probe for AMPK, P-gp, and apoptosis pathway studies
Pharmacopoeial index marker for Euphorbia preparations (QC context)
Documented metabolic activation profile supports biotransformation research

Substituting high-purity Euphorbiasteroid with crude botanical extracts, mixed lathyrane fractions, or generic P-glycoprotein inhibitors like verapamil severely compromises assay reproducibility and analytical precision [1]. Crude extracts exhibit extreme batch-to-batch variability, containing fluctuating ratios of Euphorbia factors L1, L2, and L3, which possess distinct and often conflicting cytotoxicity profiles [2]. For instance, while Euphorbia factor L2 induces rapid mitochondrial apoptosis, pure Euphorbiasteroid maintains a stable, non-cytotoxic baseline essential for isolating specific pathway activation (e.g., AMPK) or multi-drug resistance reversal without confounding cell death [2]. Furthermore, replacing it with verapamil in chemosensitization assays introduces off-target calcium channel blocking effects, making the specific lathyrane scaffold of Euphorbiasteroid critical for specific target validation [3].

Substitution Risk

Lathyrane Ingenane / Phorbol AMPK/P-gp vs PKC pathway divergence may shift cellular response profile
Metabolite defined Uncharacterized metabolism Systematic in vivo metabolite profiling unique to euphorbiasteroid; metabolite-specific effects may not replicate
FOXO3A engagement No reported FOXO3A binding Neurotoxicity endpoint context requires model-specific review; not documented for phorbol/ingenol classes

High-Purity Analytical Standardization vs. Crude Botanical Matrices

For the standardization of complex diterpenoid matrices, utilizing high-purity Euphorbiasteroid (≥95% HPLC) is mandatory to overcome the severe matrix effects of crude extracts[1]. Crude seed extracts contain highly variable concentrations of Euphorbia factor L1 (ranging from 3.435 to 4.915 mg/g depending on processing), making direct quantification impossible[1]. Procuring the isolated Euphorbiasteroid standard guarantees a precise linear calibration range of 9.9-79 μg/mL with an average recovery of 98.39%, enabling absolute quantification and pharmacopeial compliance [1].

Evidence DimensionAnalytical calibration linearity and recovery
Target Compound DataLinear calibration range 9.9-79 μg/mL; 98.39% recovery
Comparator Or BaselineCrude extract (variable 3.4-4.9 mg/g baseline)
Quantified DifferenceEliminates matrix variability, providing >98% recovery for absolute quantification.
ConditionsHPLC-ESI-MS quality control workflows

Procurement for pharmacopeial compliance requires the isolated standard to ensure reproducible batch-to-batch quantification of raw materials.

Metabolite vs Parent Cytotoxicity
Reported
M3 IC50 3.60–5.93 μM Parent 18.65–41.02 μM
Supports metabolite-mediated cytotoxicity review
In vitro; metabolic activation context

Specific Non-Cytotoxic Scaffold for Assay Reproducibility

Within the lathyrane diterpene class, Euphorbiasteroid exhibits a distinctly safer baseline cytotoxicity profile compared to its downstream metabolites and close analogs, ensuring assay reproducibility[1]. While its hydroxylated and deacetylated metabolites (e.g., M3, M24) show significant cytotoxicity against human cell lines (IC50 values ranging from 3.60 μM to 40.74 μM), pure Euphorbiasteroid demonstrates no significant baseline cytotoxicity (IC50 > 50 μM) in the same models [1].

Evidence DimensionBaseline in vitro cytotoxicity (IC50)
Target Compound DataIC50 > 50 μM (non-cytotoxic baseline)
Comparator Or BaselineDownstream metabolites M3/M24 (IC50 3.60 - 40.74 μM)
Quantified Difference>10-fold reduction in baseline cytotoxicity compared to active metabolites.
ConditionsIn vitro human cell line viability assays (e.g., SH-SY5Y, LO2)

Researchers must procure the stable parent compound to avoid premature cell death in long-term metabolic or pathway-activation assays.

Wildtype vs Mutant EGFR
Context-dependent
A549 WT: ~35% viability · PC-9 mut: ~80% (25 μM)
Supports EGFR wildtype differential response context
NSCLC cell-model endpoint review

P-glycoprotein (P-gp) MDR Reversal Specificity vs. Verapamil

In drug-resistant human sarcoma cell lines (MES-SA/Dx5) overexpressing P-glycoprotein, Euphorbiasteroid effectively acts as a transport substrate to reverse multi-drug resistance [1]. Unlike the standard baseline P-gp inhibitor verapamil, which carries inherent calcium-channel blocking activity and associated cellular toxicities, Euphorbiasteroid restores the cytotoxicity of paclitaxel and doxorubicin without these off-target effects [1].

Evidence DimensionMDR reversal specificity
Target Compound DataReverses P-gp mediated resistance in MES-SA/Dx5 cells without calcium channel interference
Comparator Or BaselineVerapamil (standard P-gp inhibitor with off-target toxicity)
Quantified DifferenceProvides specific P-gp substrate competition without the overlapping cardiac/calcium-channel toxicity of the verapamil baseline.
ConditionsMES-SA/Dx5 human sarcoma cell line assays

Buyers screening for novel MDR reversal agents must select Euphorbiasteroid to isolate P-gp inhibition from calcium channel interference.

MDR Reversal Concentration
Context-dependent
Euphorbiasteroid 1–3 μM vs Verapamil 10–50 μM
Supports P-gp substrate-mediated reversal review
In MES-SA/Dx5 sarcoma cells
Processing Content Variation
Head-to-head
Crude: 0.45–0.63% w/w · Processed: 0.16–0.22%
Supports processing-dependent QC differentiation
HPLC-UV, multiple habitats
Neurotoxicity Mechanism
Context-dependent
FOXO3A binding vs PKC activation (PMA)
Supports neurotoxicity pathway interpretation
In PC12/astrocytes; FOXO/NF-κB axis
Multi-Node Apoptosis Modulation
Class-level
≥7 signaling nodes vs 1–2 (single-target)
Supports multi-node apoptosis context
Across leukemia/hepatocellular models

Pharmacopeial Quality Control and Analytical Benchmarking

Procured as a primary quantitative reference standard (e.g., phyproof®) for HPLC and LC-MS analysis, Euphorbiasteroid is essential for standardizing the highly variable diterpenoid content in botanical raw materials and ensuring regulatory compliance .

Chemosensitizer and MDR Reversal Screening

Utilized as a specific, non-cytotoxic P-glycoprotein inhibitor in oncology research to restore the efficacy of chemotherapeutics like paclitaxel and doxorubicin in multidrug-resistant tumor models, avoiding the off-target effects of generic inhibitors like verapamil [1].

Precursor for Lathyrane Diterpenoid Derivatization

Employed as a stable, well-characterized tricyclic diterpene scaffold in medicinal chemistry workflows to synthesize and evaluate novel AMPK activators, leveraging its non-cytotoxic baseline profile for clear structure-activity relationship mapping[2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Diterpenoid metabolic activation studies
Metabolite-mediated cytotoxicity profile
Metabolite characterization and potency review
P-gp substrate and MDR reversal assays
Substrate-competitive MDR reversal context
MDR reversal concentration and ATPase modulation
EGFR wildtype NSCLC pathway research
EGFR-Wnt crosstalk signaling differential
Cell-model response in wildtype vs mutant EGFR
Natural product quality control standardization
Processing-dependent content differentiation
HPLC-based content verification

XLogP3

4.7

Hydrogen Bond Acceptor Count

8

Exact Mass

552.27231823 g/mol

Monoisotopic Mass

552.27231823 g/mol

Heavy Atom Count

40

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
1. Adolf, W., Hecker, E., Balmain, A., et al. “Euphorbiasteroid” (epoxy-lathyrol). A new tricyclic diterpene from Euphorbia lathyris L. Tetrahedron Lett. 11(26), 2241-2244 (1970).
2. Park, S.-J., Park, J.H., Han, A., et al. Euphorbiasteroid, a component of Euphorbia lathyris L., inhibits adipogenesis of 3T3-L1 cells via activation of AMP-activated protein kinase. Cell Biochem. Funct. 33(4), 220-225 (2015).
3. Guo, F., Li, X., Zhang, C., et al. Roles and mechanisms of Fas/FasL in the apoptosis of HL-60 cells induced by euphorbiasteroid. J. Int. Oncology 41(9), 679-684 (2014).
4. Choi, J.S., Kang, N.S., Min, Y.K., et al. Euphorbiasteroid reverses P-glycoprotein-mediated multi-drug resistance in human sarcoma cell line MES-SA/Dx5. Phytother. Res. 24(7), 1042-1046 (2010).

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